molecular formula C6H3Cl2N3 B040580 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 115093-90-8

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B040580
M. Wt: 188.01 g/mol
InChI Key: VFTPONHUNNOSKG-UHFFFAOYSA-N
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Description

4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine includes chlorine atoms in positions 4 and 5 . The SMILES string representation is Nc1nc(Cl)c2cc[nH]c2n1 .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .


Physical And Chemical Properties Analysis

4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine has a melting point of 290 °C . Its density is predicted to be 1.79±0.1 g/cm3 .

Scientific Research Applications

Kinase Inhibitors in Cancer Therapy

Scientific Field:

Medicinal Chemistry, Pharmacology, and Oncology

Summary:

4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of kinase inhibitors. These inhibitors play a vital role in cancer therapy by targeting specific kinases involved in aberrant signaling pathways. Kinase inhibitors are essential therapeutic agents used to treat various cancers, including breast cancer, prostate cancer, and lung adenocarcinoma .

Experimental Procedures:

Results:

Three-Component Coupling Reactions

Scientific Field:

Organic Chemistry and Synthetic Methodology

Summary:

Researchers employ 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine in three-component coupling reactions. These reactions allow the rapid synthesis of 4,5-disubstituted pyrimidine analogs in a single step. The compound serves as a versatile building block for diverse chemical transformations .

Experimental Procedures:

Results:

These are just two of the applications; 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine finds use in other fields as well. Its unique structure and synthetic accessibility continue to inspire innovative research across disciplines . If you’d like more information on additional applications, feel free to ask! 😊

properties

IUPAC Name

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTPONHUNNOSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455372
Record name 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

115093-90-8
Record name 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the procedure in Pdulo, J. S.; Saxena, N. K.; Nassiri, M. R.; Turk, S. R.; Drach, J. C.; Townsend, L. B. J. Med. Chem. 31:2086 (1988), 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Example 1A, 20. g, 0.13 mol) was suspended in anhydrous dichloromethane (500 mL), followed by addition of N-chlorosuccinimide (20.8 g, 0.160 mol). The reaction mixture was refluxed at 43° C. for 8 hours. The reaction was cooled down, and the white solid was filtered, washed with dichloromethane (300 mL), and dried to give 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (20 g, 83%)
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) in CH2Cl2 (6 mL) was added NCS (134 mg, 1.0 mmol). The reaction mixture was refluxed for 18 hours, filtered, and concentrated under vacuum to give the title compound, which was carried on crude. MS (ES+) [M+H]+=189.
Quantity
154 mg
Type
reactant
Reaction Step One
Name
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) was suspended in 6.0 mL of dry dichloromethane in a flame-dried flask and to this mixture was added N-chlorosuccinimide (147 mg, 1.1 mmol) in one portion. The resulting mixture stirred at room temperature for 18 h, at which time the solvent was removed under reduced pressure. The residue was triturated with water and isolated by filtration to afford 137 mg (72%) of the title compound as a gray solid, mp 224-227° C.(dec). LRMS: 188 (M+1).
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

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